3-(3,5-Dimethoxyphenoxy)propanoic acid
Description
Overview of Aryloxyalkanoic Acid Scaffolds in Bioactive Compounds
Aryloxyalkanoic acids are a class of organic compounds characterized by an aryloxy group linked to an alkanoic acid moiety. This structural motif is a cornerstone in the development of a wide array of biologically active molecules. The inherent features of this scaffold, including its synthetic accessibility and the ease with which its physicochemical properties can be modulated, have made it a frequent starting point for drug discovery programs.
The general structure allows for diverse substitutions on both the aromatic ring and the alkanoic acid chain, leading to a vast chemical space for optimization of biological activity. Notably, phenoxypropanoic acids, a subset of aryloxyalkanoic acids, are integral to several therapeutic agents. For instance, fibrates, a class of lipid-lowering drugs, often incorporate a phenoxyisobutyric acid core. The structural versatility of aryloxyalkanoic acids has also been exploited in the development of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), which functions as a synthetic auxin. wikipedia.org
Significance of the Phenoxy Moiety in Structure-Activity Relationships of Propanoic Acid Derivatives
The phenoxy group in phenoxypropanoic acid derivatives plays a crucial role in their interaction with biological targets. It can participate in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and hydrogen bonding (if substituted with appropriate functional groups). The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding pocket.
Structure-activity relationship (SAR) studies on various series of phenoxypropanoic acid derivatives have demonstrated that the nature and position of substituents on the phenyl ring significantly influence their biological activity. nih.govmdpi.com For example, the introduction of electron-withdrawing or hydrophobic groups can enhance the potency of certain compounds. nih.gov The propanoic acid side chain also offers opportunities for modification, affecting properties such as solubility, metabolic stability, and target engagement.
Research Context of Alkoxy-Substituted Phenyl Ethers and Carboxylic Acids
Research has shown that the presence and positioning of methoxy (B1213986) groups on a phenyl ring can have a profound impact on biological activity. mdpi.comnih.gov For instance, methoxy-substituted chalcones have been investigated for their anticancer and monoamine oxidase inhibitory activities. researchgate.net Similarly, the antioxidant properties of phenolic compounds are often enhanced by the presence of methoxy groups. mdpi.com
Emerging Research Trends in Synthetic and Biological Investigations of Related Structures
Current research in this area is focused on the development of novel synthetic methodologies to access structurally diverse phenoxypropanoic acid derivatives. This includes the use of new catalysts and reaction conditions to improve yields and stereoselectivity. Furthermore, there is a growing interest in the biological evaluation of these compounds against a wider range of therapeutic targets.
Recent studies have explored the potential of phenoxyacetamide derivatives as inhibitors of the Pseudomonas aeruginosa type III secretion system, highlighting the potential of this scaffold in combating antimicrobial resistance. nih.gov Additionally, quantitative structure-activity relationship (QSAR) studies are being increasingly employed to guide the design of more potent and selective analogs. researchgate.net The exploration of novel heterocyclic bioisosteres for the carboxylic acid moiety is another active area of investigation, aiming to improve pharmacokinetic properties.
Chemical Profile of 3-(3,5-Dimethoxyphenoxy)propanoic acid
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₁H₁₄O₅ | N/A |
| Molecular Weight | 226.23 g/mol | N/A |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like methanol, ethanol (B145695), and DMSO | Inferred |
Synthesis of this compound
This would involve the reaction of 3,5-dimethoxyphenol (B141022) with a suitable three-carbon electrophile bearing a carboxylic acid or a precursor group. A plausible synthetic route is outlined below:
Route 1: Williamson Ether Synthesis
Deprotonation of the Phenol: 3,5-Dimethoxyphenol is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate solvent like dimethylformamide (DMF) or acetone. This step generates the corresponding phenoxide anion, which is a potent nucleophile.
Nucleophilic Substitution: The phenoxide is then reacted with an ethyl or methyl 3-halopropanoate, such as ethyl 3-bromopropanoate. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide displaces the halide to form the ether linkage. wikipedia.org
Hydrolysis of the Ester: The resulting ester, ethyl 3-(3,5-dimethoxyphenoxy)propanoate, is then hydrolyzed to the desired carboxylic acid. This is typically achieved by treatment with a base like sodium hydroxide (B78521) (NaOH) in an aqueous or alcoholic solution, followed by acidification with a strong acid such as hydrochloric acid (HCl).
An alternative approach could involve the reaction of 3,5-dimethoxyphenol with β-propiolactone. This reaction is typically catalyzed by a base and can directly yield the carboxylic acid product.
1 Carboxylic Acid Introduction via Malonate, Nitrile, or Acrylic Acid Intermediates
Malonic Ester Synthesis: A classic and versatile method for preparing carboxylic acids is the malonic ester synthesis. organic-chemistry.orgorientjchem.orgnih.govresearchgate.net This approach would involve the alkylation of diethyl malonate with a reactive derivative of 3,5-dimethoxyphenol, such as 3,5-dimethoxyphenoxy-methyl halide. However, a more common strategy involves using the phenoxide as the nucleophile. In this case, 3,5-dimethoxyphenoxide would react with a suitable three-carbon electrophile containing a masked carboxylic acid, such as an ethyl 3-halopropanoate. A more direct malonic ester approach would be to alkylate diethyl malonate with a reagent like 1-bromo-3-(3,5-dimethoxyphenoxy)propane, followed by hydrolysis and decarboxylation to yield the final product.
Nitrile Hydrolysis: The propanoic acid side chain can also be introduced via a nitrile intermediate. For instance, 3,5-dimethoxyphenol can be reacted with acrylonitrile (B1666552) in a Michael addition reaction. The resulting 3-(3,5-dimethoxyphenoxy)propanenitrile can then be hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid. mdpi.com
Acrylic Acid Derivatives: Direct reaction with acrylic acid or its esters presents another viable route. The Michael addition of 3,5-dimethoxyphenol to an acrylic acid ester, such as ethyl acrylate, catalyzed by a base, would yield the corresponding 3-(3,5-dimethoxyphenoxy)propanoate ester. rsc.orgvt.edu Subsequent hydrolysis of the ester would provide the target acid.
Structure
3D Structure
Properties
IUPAC Name |
3-(3,5-dimethoxyphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-8-5-9(15-2)7-10(6-8)16-4-3-11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIPANMPPLQSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30535491 | |
| Record name | 3-(3,5-Dimethoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30535491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854678-45-8 | |
| Record name | 3-(3,5-Dimethoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30535491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 3,5 Dimethoxyphenoxy Propanoic Acid
2 Optimized Reaction Conditions for Direct and Indirect Propanoic Acid Functionalization
Optimizing reaction conditions is crucial for maximizing yield and purity.
For the Williamson ether synthesis , the choice of base and solvent is critical. Stronger bases like NaH may be required for less reactive systems, while milder bases like K₂CO₃ are often sufficient and easier to handle.
In the malonic ester synthesis , the use of sodium ethoxide in ethanol (B145695) is a traditional and effective combination for the deprotonation of diethyl malonate. orientjchem.org The subsequent hydrolysis and decarboxylation step is typically achieved by heating with aqueous acid or base. organic-chemistry.org
For Michael additions involving acrylic acid derivatives, the choice of catalyst is important. While strong bases can be used, milder catalysts are often preferred to minimize side reactions. rsc.org The reaction temperature and time also need to be carefully controlled to ensure complete conversion without product degradation.
Convergent and Linear Synthetic Routes to the Target Compound
The synthesis of 3-(3,5-dimethoxyphenoxy)propanoic acid can be designed using either a linear or a convergent approach, each with its own advantages.
| Synthesis Type | Description | Advantage | Disadvantage |
| Linear | Sequential reactions starting from a single precursor. | Conceptually simple to plan. | Overall yield can be low for many steps. |
| Convergent | Independent synthesis of key fragments followed by coupling. | Higher overall yields are often achievable. | May require more complex planning and synthesis of fragments. |
Stereoselective Synthesis of this compound Enantiomers
The preparation of enantiomerically pure forms of this compound can be effectively achieved through the resolution of a racemic mixture. This classical and robust methodology involves the use of a chiral resolving agent to convert the enantiomers into diastereomers, which can then be separated based on their differing physical properties.
A common and well-established method for the resolution of racemic carboxylic acids is the formation of diastereomeric salts with a chiral amine. wikipedia.org The racemic this compound is first prepared, typically via a Williamson ether synthesis between 3,5-dimethoxyphenol (B141022) and an ester of 3-bromopropanoic acid, followed by hydrolysis of the resulting ester.
The resolution process commences with the reaction of the racemic acid with a single enantiomer of a chiral amine, such as (R)-1-phenylethylamine, in a suitable solvent. This reaction forms a pair of diastereomeric salts: the (R)-acid-(R)-amine salt and the (S)-acid-(R)-amine salt. These diastereomeric salts possess different solubilities, allowing for their separation by fractional crystallization.
One of the diastereomeric salts will typically crystallize out of the solution first due to lower solubility. This less soluble salt is isolated by filtration. The more soluble diastereomeric salt remains in the mother liquor. After separation, the individual diastereomeric salts are treated with a strong acid, such as hydrochloric acid, to protonate the carboxylate and liberate the respective pure enantiomer of this compound. The chiral amine can often be recovered and reused.
The enantiomeric purity of the separated acids is typically determined using techniques such as chiral high-performance liquid chromatography (HPLC). While this method is effective, it is important to note that the maximum theoretical yield for each enantiomer is 50% of the initial racemic mixture.
The following table outlines the key steps and components involved in the chiral resolution of racemic this compound using (R)-1-phenylethylamine.
| Step | Reactants | Reagents/Solvents | Product | Technique |
| 1 | Racemic this compound, (R)-1-Phenylethylamine | Ethanol (or other suitable solvent) | Mixture of diastereomeric salts: (R)-3-(3,5-Dimethoxyphenoxy)propanoate-(R)-1-phenylethylammonium and (S)-3-(3,5-Dimethoxyphenoxy)propanoate-(R)-1-phenylethylammonium | Salt Formation |
| 2 | Mixture of diastereomeric salts in solution | Cooling / Solvent Evaporation | Crystalline, less soluble diastereomeric salt and dissolved, more soluble diastereomeric salt | Fractional Crystallization |
| 3a | Isolated less soluble diastereomeric salt | Aqueous HCl | (R)- or (S)-3-(3,5-Dimethoxyphenoxy)propanoic acid | Acidification & Extraction |
| 3b | Mother liquor containing more soluble diastereomeric salt | Aqueous HCl | (S)- or (R)-3-(3,5-Dimethoxyphenoxy)propanoic acid | Acidification & Extraction |
Chemical Transformations and Reactivity Profile of 3 3,5 Dimethoxyphenoxy Propanoic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid moiety is a versatile functional group that readily participates in a variety of reactions, including esterification, amidation, reduction, and decarboxylation.
Esterification and Amidation Reactions for Prodrug and Derivative Synthesis
The conversion of the carboxylic acid group of 3-(3,5-dimethoxyphenoxy)propanoic acid into esters and amides is a fundamental transformation, often employed in the synthesis of derivatives and prodrugs to modify the compound's physicochemical properties.
Esterification: The reaction of this compound with an alcohol under acidic conditions yields the corresponding ester. This process, known as Fischer esterification, is an equilibrium-driven reaction. masterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol can be used, or water can be removed as it is formed. masterorganicchemistry.com Common acidic catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. ceon.rsresearchgate.net The rate of esterification is influenced by temperature and the molar ratio of the reactants. ceon.rsresearchgate.net For instance, studies on propanoic acid have shown that increasing the temperature and the alcohol-to-acid ratio enhances the reaction rate and yield. ceon.rs
Alternatively, esterification can be achieved under milder conditions using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), which activate the carboxylic acid for nucleophilic attack by the alcohol. organic-chemistry.org
Amidation: The formation of amides from this compound and an amine typically requires the activation of the carboxylic acid, as direct reaction is generally inefficient. Common methods involve the use of coupling reagents like those used for esterification. The reaction of a related compound, 3-phenylpropanoic acid, with amino acids to form amides has been successfully achieved using mixed carbonic carboxylic anhydrides. researchgate.net This approach is particularly relevant for the synthesis of prodrugs, where a bioactive molecule is linked to an amino acid or a peptide to improve its delivery or pharmacokinetic profile.
The synthesis of amide-based mutual prodrugs is a strategy employed to combine two different active compounds, potentially leading to synergistic effects or improved therapeutic profiles. researchgate.net This highlights the potential for creating diverse derivatives from this compound.
Reduction and Decarboxylation Pathways
Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 3-(3,5-dimethoxyphenoxy)propan-1-ol. This transformation is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). docbrown.infomasterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The reaction proceeds via a complex aluminum salt intermediate, which is then hydrolyzed in a separate workup step, usually with dilute acid, to release the alcohol. chemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. docbrown.info The reduction with LiAlH₄ is chemoselective for the carboxylic acid and will not reduce the aromatic ring. docbrown.info For example, the reduction of propanoic acid with LiAlH₄ yields propan-1-ol. doubtnut.com
Decarboxylation: The removal of the carboxyl group as carbon dioxide from aryl propanoic acids is a known transformation, although it often requires specific catalytic systems. For instance, photoredox-nickel dual catalysis has been used for the decarboxylative acylation of aliphatic carboxylic acids. In a related process, a decarboxylative strategy was used to construct aryl alkyl ketones from compounds like 3-(3,4-dimethoxyphenyl)propanoic acid. chinesechemsoc.org Another approach involves the oxidative decarboxylation of aryl carboxylic acids, which can be promoted by silver (I) catalysts in the presence of an oxidant like potassium persulfate (K₂S₂O₈), leading to the formation of an aryl radical intermediate. nih.gov This radical can then participate in further reactions. Transition-metal-free oxidative protodecarboxylation of electron-rich carboxylic acids has also been reported using sodium persulfate (Na₂S₂O₈). nih.gov
Reactivity of the Phenoxy Ether Linkage
The ether bond in this compound, which connects the propanoic acid side chain to the dimethoxybenzene ring, is generally stable but can be cleaved under specific, typically harsh, conditions.
Stability under Varying Chemical Conditions (e.g., Hydrolysis, Oxidation)
The phenoxy ether linkage is generally stable under a wide range of chemical conditions, including those typically used for hydrolysis of esters or amides (i.e., mild aqueous acid or base). It is also resistant to many common oxidizing and reducing agents that would transform other parts of the molecule. For example, the reduction of the carboxylic acid group with LiAlH₄ does not affect the ether bond. However, strong oxidizing conditions could potentially affect the electron-rich aromatic ring rather than the ether linkage itself.
Potential for Cleavage and Rearrangement Reactions
The most common reaction of the phenoxy ether linkage is its cleavage by strong acids, particularly hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.comyoutube.com The reaction mechanism involves the initial protonation of the ether oxygen, making it a better leaving group. libretexts.orgmasterorganicchemistry.com For an aryl alkyl ether like this compound, the cleavage will invariably occur at the alkyl-oxygen bond. This is because the carbon of the aromatic ring is sp²-hybridized and is not susceptible to Sₙ2 attack by the halide ion. libretexts.orglibretexts.orgyoutube.com
Therefore, treatment of this compound with excess HBr or HI would yield 3,5-dimethoxyphenol (B141022) and 3-bromopropanoic acid or 3-iodopropanoic acid, respectively. Diaryl ethers are generally resistant to cleavage by acids. libretexts.org
Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups. The propoxypropanoic acid group, being an ether, is also an activating group.
The directing influence of these substituents determines the position of incoming electrophiles. The two methoxy groups are situated meta to each other (at positions 3 and 5), and their activating, ortho, para-directing effects reinforce each other. They strongly direct incoming electrophiles to the positions ortho to both methoxy groups (positions 2 and 6) and the position para to one and ortho to the other (position 4). The propoxy side chain at position 1 is also an ortho, para-director. Therefore, the positions 2, 4, and 6 of the aromatic ring are all highly activated.
Halogenation: Due to the high activation of the ring, halogenation with bromine (Br₂) or chlorine (Cl₂) can be expected to proceed readily, potentially even without a Lewis acid catalyst. Studies on the highly activated 1,3,5-trimethoxybenzene (B48636) show that it undergoes facile bromination and chlorination. researchgate.netrsc.orgresearchgate.net It is likely that this compound would undergo polyhalogenation if a stoichiometric amount of the halogenating agent is not carefully controlled. The substitution would be expected to occur at the 2, 4, and/or 6 positions.
Nitration: Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would also be expected to occur at the activated 2, 4, and 6 positions. The nitration of the structurally similar 1,3,5-trimethoxybenzene has been studied, though side reactions can occur under certain conditions. researchgate.net For less activated systems like benzoic acid, nitration requires forcing conditions to introduce nitro groups. google.com Given the activated nature of the ring in the title compound, nitration should proceed under milder conditions.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions for forming carbon-carbon bonds. masterorganicchemistry.com The high electron density of the dimethoxyphenyl ring in this compound makes it a prime substrate for these reactions. For example, 3,5-dimethoxyphenol readily undergoes Friedel-Crafts-type reactions with nitroolefins. rsc.org The acylation of a related dimethoxy system has also been reported. orgsyn.org The substitution would again be directed to the 2, 4, and 6 positions of the aromatic ring.
Table of Research Findings on Related Compound Reactivity
Interactive Data Table
| Reaction Type | Substrate | Reagents/Conditions | Products | Reference |
|---|---|---|---|---|
| Esterification | Propanoic Acid | 1-Propanol, H₂SO₄, 45°C | Propyl propanoate | ceon.rsresearchgate.net |
| Reduction | Propanoic Acid | LiAlH₄, then H₂O | Propan-1-ol | doubtnut.com |
| Ether Cleavage | Ethyl Isopropyl Ether | HBr | Isopropyl alcohol, Bromoethane | libretexts.orglibretexts.org |
| Ether Cleavage | Methyl Phenyl Ether | HI | Phenol, Methyl iodide | youtube.com |
| Bromination | 1,3,5-Trimethoxybenzene | Br₂ | 2-Bromo-1,3,5-trimethoxybenzene | researchgate.netrsc.org |
| Friedel-Crafts | 3,5-Dimethoxyphenol | Nitroolefins, Thiourea catalyst | Michael addition products | rsc.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3,5-Dimethoxyphenol |
| 3-Bromopropanoic acid |
| 3-Iodopropanoic acid |
| 3-(3,5-Dimethoxyphenoxy)propan-1-ol |
| 1,3,5-Trimethoxybenzene |
| 3-Phenylpropanoic acid |
| Propanoic acid |
| Propan-1-ol |
| Sulfuric acid |
| p-Toluenesulfonic acid |
| N,N'-Dicyclohexylcarbodiimide (DCC) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |
| Lithium aluminum hydride (LiAlH₄) |
| Sodium borohydride (NaBH₄) |
| Potassium persulfate |
| Sodium persulfate |
| Hydroiodic acid (HI) |
| Hydrobromic acid (HBr) |
| Bromine (Br₂) |
| Chlorine (Cl₂) |
| Nitric acid (HNO₃) |
Halogenation, Nitration, and Sulfonation Studies
The electron-donating nature of the two methoxy groups via resonance strongly activates the aromatic ring of this compound towards electrophilic aromatic substitution. These reactions are anticipated to be facile and regioselective, with substitution occurring at the positions ortho and para to the activating groups (positions 2, 4, and 6).
Halogenation:
The halogenation of this compound, for instance with bromine, is expected to proceed readily. Analogous to the bromination of other highly activated aromatic compounds like 1,3,5-trimethoxybenzene, the reaction would likely yield polybrominated products even under mild conditions wku.edu. The substitution pattern would favor the 2, 4, and 6 positions of the aromatic ring. The specific conditions, such as the choice of brominating agent (e.g., Br₂ in a polar solvent, or N-bromosuccinimide), would influence the extent of halogenation. Radical bromination, in contrast, would likely target the benzylic position of the propanoic acid chain if a suitable precursor were used, but this is less relevant for the parent compound under typical electrophilic conditions .
Nitration:
The nitration of such a highly activated system must be conducted with care to avoid over-nitration and oxidative side reactions. Studies on the nitration of 1,3,5-trimethoxybenzene have shown that the reaction can be complex, leading to a mixture of nitro derivatives and even phenolic and benzoquinone by-products researchgate.net. A common nitrating agent is a mixture of nitric acid and sulfuric acid chemicalbook.com. For this compound, nitration is predicted to occur at the 2, 4, and 6 positions. The formation of dinitro or even trinitro derivatives is plausible depending on the reaction conditions. The use of milder nitrating agents, such as nitric acid in acetic anhydride, might offer better control over the degree of nitration researchgate.net.
Sulfonation:
Sulfonation of the aromatic ring is another characteristic electrophilic substitution reaction. The reaction of 3,5-dimethoxyphenol with sulfur trioxide has been shown to yield a mixture of the 2-sulfonic acid and 4-sulfonic acid derivatives researchgate.net. This suggests that this compound would undergo sulfonation at the same positions. The reaction is typically carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) ijariie.comnih.gov. A key feature of aromatic sulfonation is its reversibility; the sulfonic acid group can be removed by heating with aqueous acid nih.gov. This property can be exploited for synthetic purposes, for instance, by using the sulfonic acid group as a temporary blocking group to direct other electrophiles to specific positions.
Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Predicted Major Products | Reference |
| Bromination | Br₂/Solvent | 2-Bromo-3-(3,5-dimethoxyphenoxy)propanoic acid, 4-Bromo-3-(3,5-dimethoxyphenoxy)propanoic acid, 2,4-Dibromo-3-(3,5-dimethoxyphenoxy)propanoic acid | wku.edu |
| Nitration | HNO₃/H₂SO₄ | 3-(3,5-Dimethoxy-2-nitrophenoxy)propanoic acid, 3-(3,5-Dimethoxy-4-nitrophenoxy)propanoic acid, 3-(3,5-Dimethoxy-2,4-dinitrophenoxy)propanoic acid | researchgate.netchemicalbook.com |
| Sulfonation | Fuming H₂SO₄ (SO₃/H₂SO₄) | 3-(3,5-Dimethoxy-2-sulfophenoxy)propanoic acid, 3-(3,5-Dimethoxy-4-sulfophenoxy)propanoic acid | researchgate.netijariie.com |
Directed Functionalization Strategies
Directed functionalization strategies offer a powerful means to achieve regioselective C-H bond activation at positions that might not be favored under standard electrophilic substitution conditions. In the case of this compound, both the ether oxygen and the carboxylic acid group can serve as directing groups in processes like directed ortho-metalation (DoM).
Directed Ortho-Metalation (DoM):
DoM involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent wikipedia.org. The resulting aryllithium species can then be trapped by a variety of electrophiles to introduce a new functional group with high regioselectivity.
For this compound, the ether oxygen of the propanoic acid side chain can act as a DMG, directing lithiation to the 2 and 6 positions of the aromatic ring. Similarly, the carboxylic acid group, after deprotonation to the carboxylate, can also direct metalation to the ortho positions. The interplay between these two directing groups would determine the final site of metalation. In many cases, the stronger coordinating group dictates the regioselectivity harvard.edu.
The general scheme for a DoM reaction on this substrate would involve treatment with a strong base like n-butyllithium or s-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), followed by quenching with an electrophile.
Table 2: Potential Directed Functionalization of this compound via DoM
| Electrophile | Functional Group Introduced | Potential Product | Reference |
| D₂O | Deuterium | 3-(2-Deuterio-3,5-dimethoxyphenoxy)propanoic acid | wikipedia.orgharvard.edu |
| (CH₃)₃SiCl | Trimethylsilyl | 3-(3,5-Dimethoxy-2-(trimethylsilyl)phenoxy)propanoic acid | wikipedia.orgharvard.edu |
| I₂ | Iodine | 3-(3,5-Dimethoxy-2-iodophenoxy)propanoic acid | wikipedia.orgharvard.edu |
| RCHO (Aldehyde) | Hydroxyalkyl | 3-(2-(1-Hydroxyalkyl)-3,5-dimethoxyphenoxy)propanoic acid | wikipedia.orgharvard.edu |
| CO₂ | Carboxylic acid | 2-(2-Carboxy-3-propoxy)-4,6-dimethoxybenzoic acid | wikipedia.orgharvard.edu |
Exploration of Cyclization and Condensation Reactions
The bifunctional nature of this compound, possessing both a carboxylic acid and an activated phenoxy ring, makes it a prime candidate for intramolecular cyclization reactions. Condensation reactions with other molecules are also a feasible pathway for creating more complex structures.
Cyclization Reactions:
A prominent cyclization pathway for 3-phenoxypropanoic acids is the intramolecular Friedel-Crafts acylation to form a chroman-4-one ring system organic-chemistry.orgnih.gov. This reaction is typically promoted by strong acids or Lewis acids. For this compound, this cyclization would lead to the formation of 5,7-dimethoxychroman-4-one. The reaction likely proceeds through the formation of an acylium ion intermediate from the carboxylic acid, which then attacks the electron-rich aromatic ring at the ortho position (position 2).
The synthesis of chromanones is of significant interest as this scaffold is present in many biologically active natural products and synthetic compounds hmdb.cabaranlab.org. The reaction conditions for such cyclizations often involve reagents like polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MsOH), or triflic acid organic-chemistry.org.
Condensation Reactions:
Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. The carboxylic acid group of this compound can participate in condensation reactions, for example, with alcohols to form esters or with amines to form amides.
A more complex type of condensation is the Knoevenagel condensation, which typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound nih.gov. While not a direct condensation of the title compound, a related synthetic strategy could involve the condensation of 3,5-dimethoxybenzaldehyde (B42067) with a compound like Meldrum's acid, followed by transformations to yield a propanoic acid derivative researchgate.net. Three-component condensation reactions involving an aldehyde, an active methylene compound, and another nucleophile can also lead to complex heterocyclic structures researchgate.net. For instance, a reaction between an aldehyde, this compound (acting as the active methylene component after deprotonation), and an amine could potentially lead to the formation of substituted pyridinones.
Table 3: Potential Cyclization and Condensation Products
| Reaction Type | Reactants | Potential Product | Reference |
| Intramolecular Friedel-Crafts Acylation | This compound | 5,7-Dimethoxychroman-4-one | organic-chemistry.orgnih.gov |
| Esterification | This compound, Alcohol (R-OH) | Alkyl 3-(3,5-dimethoxyphenoxy)propanoate | |
| Amidation | This compound, Amine (R-NH₂) | N-Alkyl-3-(3,5-dimethoxyphenoxy)propanamide | |
| Knoevenagel-type Condensation (indirect) | 3,5-Dimethoxybenzaldehyde, Malonic acid derivative | (E)-3-(3,5-Dimethoxyphenyl)acrylic acid | nih.govresearchgate.net |
Structure Activity Relationship Sar Studies of 3 3,5 Dimethoxyphenoxy Propanoic Acid and Its Analogs
Impact of Substitutions on the Phenoxy Ring on Biological Efficacy
The phenoxy ring serves as a crucial recognition element for many biological targets. Altering its electronic and steric properties through substitution can dramatically enhance or diminish the compound's activity.
The placement of methoxy (B1213986) groups on the phenoxy ring significantly affects the molecule's properties and biological activity. nih.gov While 3-(3,5-Dimethoxyphenoxy)propanoic acid features a symmetrical substitution pattern, its isomers, such as 3-(2,5-Dimethoxyphenoxy)propanoic acid, present a different electronic and steric profile.
In studies of related compounds, the position of methoxy groups has been shown to have a significant effect on biological properties. nih.gov For instance, the crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid reveals that the aromatic ring is nearly coplanar with the methoxy group at the 2-position, while the methoxy group at the 5-position is slightly out of plane. nih.gov This specific conformation influences how the molecule presents itself to a receptor. The angle between the aromatic ring and the propanoic acid group in the 2,5-dimethoxy isomer is reported to be 78.56 (2)°. nih.gov The number and position of hydroxyl and methoxy groups on an aromatic ring are known to play an important role in influencing biological activities like antioxidant capacity. mdpi.com Shifting a methoxy group from the 3-position to the 2- or 4-position alters the molecule's dipole moment and hydrogen bonding capability, which can modify its binding affinity and pharmacokinetics. For example, in a series of 18F-labeled phosphonium (B103445) cations, an ortho-methoxy group led to the fastest clearance from the liver, while a para-methoxy group resulted in the highest uptake in the heart, demonstrating the profound impact of isomerism. nih.gov
Introducing other functional groups onto the phenoxy ring provides a powerful method to fine-tune biological efficacy. Halogens and alkyl groups are commonly used to modulate a compound's lipophilicity, size, and electronic character.
In studies on analogous phenoxy acetic acid derivatives designed as selective COX-2 inhibitors, the addition of halogen substituents has shown marked effects on inhibitory activity. mdpi.com For example, the introduction of a bromine atom at the para-position (position 4) of the phenoxy ring significantly enhanced inhibitory potency compared to the unsubstituted analog. mdpi.com Similarly, para-chloro substitution also resulted in superior inhibitory effects. mdpi.com These findings suggest that electron-withdrawing and lipophilic groups in the para-position can be beneficial for activity. Research on other phenoxyacetic acid analogues confirms that halogenation of the hydrophobic region is a crucial strategy for improving compound activity. nih.gov
The table below, derived from SAR studies on phenoxy acetic acid derivatives, illustrates the impact of such substitutions on COX-2 inhibition. mdpi.com
| Compound Base | Substituent on Phenoxy Ring | COX-2 Inhibition IC₅₀ (µM) |
|---|---|---|
| Compound 7a | Unsubstituted | 0.13 ± 0.06 |
| Compound 7b | 4-Bromo | 0.06 ± 0.01 |
| Compound 5a | Unsubstituted | 0.97 ± 0.06 |
| Compound 5d | 4-Bromo | 0.08 ± 0.01 |
| Compound 5e | 4-Bromo | 0.07 ± 0.01 |
| Compound 5f | 4-Bromo | 0.06 ± 0.01 |
Role of the Propanoic Acid Moiety in Receptor Binding and Biological Response
The propanoic acid tail is not merely a passive linker; it actively participates in receptor binding and is fundamental to the molecule's biological response. Its length, branching, and the chemical nature of the acidic headgroup are all critical for optimal interaction.
The three-carbon chain of the propanoic acid moiety is often found to be an optimal length for activity in this class of compounds. SAR studies on similar phenoxyacetic acid derivatives revealed that a linker of three carbon atoms represents the optimum structure for activity. nih.gov Both shortening and lengthening this chain can negatively impact efficacy. Studies on other receptor systems have shown that fatty acid chain length can dramatically influence receptor selectivity and potency. nih.gov In one instance, increasing or decreasing the chain length from an optimal ten carbons resulted in reduced potency to activate the target receptor. nih.gov
Branching on the propanoic acid chain, for instance by adding a methyl group to the alpha-carbon (e.g., 2-methyl-2-phenoxy-propionic acid), also significantly alters the molecule's conformational flexibility and steric profile. google.com Such modifications can affect how the acidic headgroup is positioned within a receptor's binding pocket, potentially leading to changes in activity or selectivity. orientjchem.orghumanjournals.com The introduction of branches can also reduce a compound's ability to activate its receptor. nih.gov
Common bioisosteres for carboxylic acids include tetrazoles and acyl sulfonamides. nih.govhyphadiscovery.com
Tetrazoles : The 5-substituted 1H-tetrazole ring is one of the most widely used non-classical bioisosteres of carboxylic acids. drughunter.com It has a pKa (~4.5–4.9) that is very similar to that of a carboxylic acid (pKa ~4.2–4.5), allowing it to act as a proton donor and engage in similar ionic interactions. drughunter.com
Sulfonyl Groups (as in Sulfonamides) : Sulfonamides are considerably weaker acids (pKa ~9–10) than carboxylic acids. drughunter.com While they share similar hydrogen-bonding capabilities, their lower acidity means they are less likely to be ionized at physiological pH. This can be advantageous for improving properties like membrane permeability. drughunter.comhyphadiscovery.com
The choice of bioisostere is highly context-dependent, as the replacement can alter binding modes and physicochemical properties. nih.govdrughunter.com For example, in the development of endothelin-A receptor antagonists, a carboxylic acid was successfully converted to a tetrazole to create potent analogs. researchgate.net
| Functional Group | Typical pKa Range | Key Characteristics |
|---|---|---|
| Carboxylic Acid | ~4.2 - 4.5 | Anionic at physiological pH, acts as H-bond acceptor/donor. drughunter.com |
| Tetrazole | ~4.5 - 4.9 | Anionic at physiological pH, considered a non-classical isostere. drughunter.com |
| Sulfonamide | ~9 - 10 | Generally neutral at physiological pH, acts as H-bond donor. drughunter.com |
Contribution of Overall Molecular Conformation and Stereochemistry to Activity
The propanoic acid side chain typically adopts a specific conformation relative to the phenoxy ring. In the crystal structure of the related 3-(2,5-dimethoxyphenyl)propionic acid, the side chain is fully extended in a trans configuration. nih.gov This extended conformation may be necessary to bridge the distance between different interaction points within a binding pocket.
Furthermore, if a substituent is introduced that creates a chiral center, such as a methyl group on the propanoic acid chain, the resulting enantiomers can have vastly different biological activities. For many arylpropionic acids, only the (S)-enantiomer is responsible for the therapeutic action. orientjchem.orghumanjournals.com However, this is not a universal rule. In a fascinating example involving phenylpropanoic acid-type PPARγ agonists, researchers discovered a reversal of this relationship, where the (R)-enantiomer was more active. nih.gov This highlights that the stereochemical requirements are highly specific to the drug-target interaction and cannot be easily predicted. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling stands as a important computational tool in modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This predictive approach is instrumental in understanding the structural requirements for a desired biological response, thereby guiding the design of novel and more potent molecules.
In the context of this compound and its analogs, QSAR studies are pivotal for elucidating the structural attributes that govern their activity, particularly as agonists for targets like Peroxisome Proliferator-Activated Receptors (PPARs). These receptors are key regulators of lipid and glucose metabolism, making them attractive targets for developing treatments for metabolic diseases.
A pertinent example of QSAR application in a structurally related series is the study of oxadiazole-substituted α-isopropoxy phenylpropanoic acids as dual activators of PPARα and PPARγ. nih.gov Such studies employ various molecular descriptors to quantify the physicochemical properties of the molecules and correlate them with their observed biological activities.
Detailed Research Findings from a Representative QSAR Study:
In a notable study on phenylpropanoic acid derivatives, both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) models were developed to predict their biological activity. nih.gov The 2D-QSAR model, developed using a Genetic Algorithm-Partial Least Squares (GA-PLS) method, demonstrated strong predictive capability. The statistical significance of this model is highlighted by a high squared correlation coefficient (r²) of 0.8725, a cross-validated squared correlation coefficient (q²) of 0.7957, and a predictive r² (pred_r²) of 0.8136 for the test set. nih.gov
The key molecular descriptors identified in the 2D-QSAR model as being influential for the biological activity included:
SsClcount: The total number of single-bonded chlorine atoms.
SddsN (nitro) count: The sum of the E-state values of all nitro groups.
SsOHcount: The total number of hydroxyl groups attached to a single bond. nih.gov
These descriptors suggest that the presence and number of specific functional groups play a crucial role in the interaction of these molecules with their biological target.
For the 3D-QSAR analysis, the k-Nearest Neighbors (k-NN) molecular field analysis (MFA) approach was utilized. This method also yielded a statistically robust model with a q² of 0.7188 and a pred_r² of 0.7508. nih.gov The 3D-QSAR model provides insights into the influence of steric and electrostatic fields on the biological activity. The contour maps generated from this analysis visually represent the regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, these maps can indicate areas where bulky substituents are favored (steric favorability) or where positive or negative electrostatic potentials are beneficial for receptor binding.
The table below summarizes the statistical results of the representative QSAR models for phenylpropanoic acid derivatives. nih.gov
| QSAR Model | Statistical Parameter | Value |
| 2D-QSAR (GA-PLS) | Squared Correlation Coefficient (r²) | 0.8725 |
| Cross-validated Squared Correlation Coefficient (q²) | 0.7957 | |
| Predictive r² (pred_r²) | 0.8136 | |
| 3D-QSAR (k-NN MFA) | Cross-validated Squared Correlation Coefficient (q²) | 0.7188 |
| Predictive r² (pred_r²) | 0.7508 |
These QSAR models, once validated, serve as powerful predictive tools. They can be used to screen virtual libraries of novel compounds, prioritizing those with the highest predicted activity for synthesis and biological testing. This in silico approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates. The insights gained from the analysis of molecular descriptors and 3D field contributions allow medicinal chemists to make more informed decisions in the design of the next generation of analogs with improved potency and selectivity.
Biological and Pharmacological Investigations of 3 3,5 Dimethoxyphenoxy Propanoic Acid
In Vivo Pharmacological Efficacy in Disease Models
In vivo studies are essential to validate the therapeutic potential of a compound in a living organism. A comprehensive search of published literature, including preclinical and clinical studies, yielded no results for in vivo pharmacological efficacy studies of 3-(3,5-Dimethoxyphenoxy)propanoic acid in any disease models. While various animal models exist for evaluating inflammatory, neurodegenerative, and other diseases, there is no indication that this specific compound has been advanced to this stage of testing.
Studies on Antiangiogenic Potential
There are no direct studies reporting the antiangiogenic potential of this compound. However, research on compounds with similar structural motifs, such as the 3,5-dimethoxyphenyl group, suggests that this is a promising area for investigation. For instance, a structurally related compound, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol , has demonstrated anti-cancer effects, which are often linked to antiangiogenic properties. orientjchem.org
Furthermore, studies on other methoxy-substituted phenolic compounds have shown antiangiogenic activity. The presence and position of methoxy (B1213986) groups on the phenyl ring can significantly influence the antiangiogenic potential of flavonoids. researchgate.net For example, some polymethoxylated flavonoids have been shown to inhibit angiogenesis both in vitro and in vivo. researchgate.net Another related compound, (E)-3-(3-methoxyphenyl)propenoic acid , has been investigated for its anti-angiogenic activity using a chorioallantois membrane (CAM) assay. mdpi.com This compound demonstrated a dose-dependent inhibition of new blood vessel formation. mdpi.com
These findings suggest that the 3,5-dimethoxy substitution pattern in this compound could potentially confer antiangiogenic properties, a hypothesis that warrants future experimental validation.
Assessment in Models of Microbial Infection or Cancer
Direct assessment of this compound in models of microbial infection or cancer has not been reported. However, the broader class of arylpropanoic acid derivatives has been extensively studied for a variety of pharmacological activities, including anticancer and antimicrobial effects. orientjchem.orgscilit.com
In the context of cancer, a derivative containing a 3,5-dimethoxyphenyl group, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol , has been shown to inhibit the growth of colon cancer cells. orientjchem.org This compound was found to induce apoptosis in HCT116 and SW480 colon cancer cell lines. orientjchem.org The study also suggested that its anticancer mechanism involves the suppression of STAT3 and NF-κB signaling pathways. orientjchem.org Additionally, various 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and evaluated for their anticancer activities, with some showing promising results against A549 lung cancer cells. nih.govresearchgate.netmdpi.com
Regarding microbial infections, derivatives of propanoic acid have been a subject of interest. For example, a series of 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.com Another study on new 1,2,4-triazole (B32235) derivatives containing a propionic acid moiety showed some anti-mycobacterial activity. mdpi.com
The table below summarizes the anticancer activity of some compounds structurally related to this compound.
| Compound Name | Cancer Model/Cell Line | Observed Effect |
| (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | HCT116, SW480 (Colon) | Induced apoptosis, inhibited tumor growth |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung) | Reduced cell viability, suppressed cell migration |
| 1-(3',4',5'-trimethoxyphenyl)-3-(indolyl)-2-propen-1-one derivatives | Various cancer cell lines | Antiproliferative activity, inhibition of tubulin polymerization |
Investigation of Metabolic Modulation Effects (e.g., Glucose and Lipid Metabolism)
There is no direct research on the metabolic modulation effects of this compound. However, studies on other phenoxypropanoic acid derivatives and compounds with similar substitution patterns suggest a potential role in regulating glucose and lipid metabolism. For example, the compound 3,5-dimethyl-3'-isopropyl-L-thyronine (DIMIT) , which shares the 3,5-disubstitution pattern, has been shown to affect mitochondrial activities in the liver, which are central to metabolism. targetmol.com
Derivatives of phenoxyacetic acid have been explored as potential agents for treating type 2 diabetes due to their ability to act as agonists for the free fatty acid receptor 1 (FFA1), which is involved in glucose-stimulated insulin (B600854) secretion. Furthermore, a study on 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol , a compound with multiple methoxy groups, revealed that it caused metabolic stress and reduced glucose uptake in a lung cancer cell line. medchemexpress.com
These findings from related compounds indicate that the 3,5-dimethoxy substitution on the phenyl ring of this compound might influence metabolic pathways, making it a candidate for future studies in this area.
Comparative Biological Activity with Naturally Occurring Phenoxypropanoic Acid Derivatives
Naturally occurring phenoxypropanoic acid derivatives are not abundant, with the basic structure often being a result of synthetic modifications of natural phenols. However, related structures like 3-(3,4,5-Trimethoxyphenyl)propanoic acid are found in plants such as Piper longum and Piper retrofractum. medchemexpress.comnih.gov This natural compound, with its trimethoxy substitution, provides a point of comparison for the potential biological activities of this compound. Derivatives of 3,4,5-trimethoxycinnamic acid have been explored for various biological activities, including antitumor effects. mdpi.com
Arylpropanoic acids, in general, are a well-established class of compounds with a wide range of pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgscilit.com The introduction of different substituents on the phenyl ring and modifications of the propanoic acid side chain can lead to a diverse array of biological effects, including anticancer, antimicrobial, and metabolic modulating activities. orientjchem.orgmdpi.comscilit.comnih.govmdpi.com
The table below presents a comparison of the biological activities of various phenoxypropanoic acid derivatives and related compounds.
| Compound/Derivative Class | Primary Biological Activity Investigated |
| (E)-3-(3-methoxyphenyl)propenoic acid | Antiangiogenic |
| (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | Anticancer (Colon) |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Anticancer (Lung), Antimicrobial |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Antimicrobial |
| 3,5-dimethyl-3'-isopropyl-L-thyronine (DIMIT) | Metabolic modulation (Mitochondrial activity) |
| 3-(3,4,5-Trimethoxyphenyl)propanoic acid | Naturally occurring, constituent of herbs |
| Arylpropanoic acids (General Class) | Anti-inflammatory, Analgesic, Anticancer, Antimicrobial |
Mechanistic Elucidation of Biological Actions
Molecular Targets and Signaling Pathways Involved in Observed Activities
No molecular targets or signaling pathways have been identified in the literature for 3-(3,5-Dimethoxyphenoxy)propanoic acid.
Receptor Binding Interactions and Allosteric Modulation
There are no available studies on the receptor binding interactions or any potential allosteric modulatory effects of this compound.
Enzymatic Inhibition Kinetics and Specificity
Data regarding the enzymatic inhibition kinetics and the specificity of this compound towards any enzyme are not present in the current body of scientific research.
Cellular Uptake and Intracellular Localization Studies
Specific studies detailing the cellular uptake mechanisms and the intracellular localization of this compound have not been reported.
Cellular Effects and Phenotypic Changes Induced by the Compound
There is no information available on the cellular effects and phenotypic changes induced by this compound.
Impact on Cell Proliferation, Apoptosis, and Cell Cycle Progression
Research on the impact of this compound on key cellular processes such as cell proliferation, apoptosis, or cell cycle progression is not available in the public domain.
Influence on Gene Expression and Protein Synthesis
There are no published studies that have investigated the influence of this compound on gene expression or protein synthesis.
Modulation of Oxidative Stress and Reactive Oxygen Species Production
There is currently a lack of direct research investigating the specific effects of this compound on oxidative stress and the production of reactive oxygen species (ROS). However, the chemical structure, featuring a phenoxypropanoic acid moiety and methoxy (B1213986) groups, suggests potential antioxidant capabilities. Phenolic compounds are well-known for their antioxidant properties.
Studies on similar propanoic acid derivatives have demonstrated notable antioxidant and anticancer activities. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their ability to combat oxidative stress, with some compounds exhibiting potent antioxidant properties in assays like the DPPH radical scavenging assay. nih.govresearchgate.net One promising candidate from this series was identified as having both potent anticancer and antioxidant activities. nih.govnih.gov This suggests that the propanoic acid scaffold can be a valuable starting point for developing compounds that modulate oxidative stress. nih.govresearchgate.net
The generation of ROS is a key factor in cancer pathogenesis, and developing compounds with both antioxidant and anticancer properties is a crucial area of research. nih.gov The modulation of oxidative stress can sensitize cancer cells to therapies while protecting normal tissues from damage. mdpi.com While direct evidence is pending, the structural elements of this compound warrant investigation into its potential role as a modulator of oxidative stress.
Role of Metabolism in Bioactivity and Prodrug Activation
The metabolic pathways of a compound are critical in determining its biological activity, efficacy, and potential for use as a prodrug. A prodrug is an inactive or less active molecule that is converted into an active drug within the body, often through enzymatic processes.
Enzymatic Transformations and Metabolite Identification
Specific enzymatic transformations and metabolite identification for this compound have not been detailed in the available literature. However, insights can be drawn from the metabolism of structurally similar compounds, particularly those with methoxy-substituted aromatic rings.
The cytochrome P450 (CYP) family of enzymes plays a crucial role in the metabolism of a wide range of xenobiotics, including drugs and other foreign compounds. nih.govbiomolther.org For aromatic compounds with methoxy substitutions, a common metabolic pathway is oxidative demethylation, catalyzed by CYP enzymes. nih.gov For example, the CYP199A4 enzyme has been shown to oxidatively demethylate methoxy-substituted phenylbenzoic acids. nih.gov It is plausible that this compound could undergo similar enzymatic O-demethylation in the liver, leading to the formation of hydroxylated metabolites. The specific regioselectivity of this process would depend on the positioning of the substrate within the active site of the metabolizing CYP isozyme.
Furthermore, the propanoic acid side chain itself can be subject to metabolic modifications. While some arylpropanoic acids like oxaprozin (B1677843) are active without prior metabolic transformation, others function as prodrugs that require enzymatic activation, often through chain-shortening. phcogj.com
Influence of Metabolic Pathways on Efficacy and Selectivity
The metabolic activation or deactivation of this compound would significantly influence its therapeutic efficacy and selectivity. If the parent compound is a prodrug, its conversion to an active metabolite is essential for its pharmacological effect. The rate and extent of this metabolic activation can determine the onset and duration of action.
The prodrug strategy is often employed to improve pharmacokinetic properties, such as absorption and distribution, and to reduce off-target toxicity. For instance, the conversion of a less active prodrug to a potent anti-inflammatory agent in the liver can prolong its therapeutic activity. phcogj.com
Conversely, if the primary metabolic pathways lead to inactive or toxic metabolites, this would limit the compound's therapeutic potential. The formation of different metabolites can also lead to a diverse range of biological activities. For example, various metabolites of some arylalkanoic acid prodrugs are thought to be responsible for alternative biological effects, such as those on the gastrointestinal tract. phcogj.com
Without specific studies on this compound, its role as a prodrug and the influence of its metabolic pathways on efficacy and selectivity remain speculative. Future research is needed to identify its metabolites and to characterize the enzymatic processes involved in its biotransformation to fully understand its pharmacological profile.
Advanced Characterization and Analytical Methodologies for 3 3,5 Dimethoxyphenoxy Propanoic Acid
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure and properties of 3-(3,5-Dimethoxyphenoxy)propanoic acid. Each technique provides unique insights, and together they offer a comprehensive characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the neighboring functional groups. The integration of the peak areas gives the ratio of the number of protons in each environment, and the splitting patterns (multiplicity) reveal the number of adjacent protons.
Expected ¹H NMR Data:
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically in the range of 10-12 ppm. This proton is acidic and its signal is often broad due to hydrogen bonding and exchange with trace amounts of water.
Aromatic Protons (Ar-H): The protons on the benzene (B151609) ring are expected to appear in the aromatic region, around 6.0-7.0 ppm. Due to the meta-substitution pattern of the methoxy (B1213986) groups, two distinct signals are expected: one for the proton at the 4-position and another for the protons at the 2- and 6-positions.
Methine Proton (-O-CH₂-): The two protons of the methylene (B1212753) group adjacent to the ether oxygen are expected to appear as a triplet around 4.0-4.5 ppm.
Methylene Protons (-CH₂-COOH): The two protons of the methylene group adjacent to the carbonyl group are expected to appear as a triplet around 2.7-3.0 ppm.
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the six protons of the two equivalent methoxy groups is expected around 3.7-3.9 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Expected ¹³C NMR Data:
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to resonate at a downfield chemical shift, typically around 170-180 ppm.
Aromatic Carbons (Ar-C): The carbons of the benzene ring will show signals in the range of 100-160 ppm. The carbons bearing the methoxy groups will be the most downfield, followed by the carbon attached to the propanoic acid side chain, and then the unsubstituted carbons.
Methylene Carbons (-CH₂-): The two methylene carbons will have distinct signals, with the one attached to the ether oxygen appearing more downfield (around 60-70 ppm) than the one adjacent to the carbonyl group (around 30-40 ppm).
Methoxy Carbons (-OCH₃): The carbons of the two methoxy groups are expected to give a single signal around 55-60 ppm.
Interactive Data Table: Predicted NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
| -COOH | 10.0 - 12.0 | Broad Singlet | 170 - 180 |
| Ar-H (4-position) | 6.0 - 6.5 | Triplet | 100 - 105 |
| Ar-H (2,6-positions) | 6.5 - 7.0 | Doublet | 105 - 110 |
| Ar-C (1-position) | - | - | 158 - 162 |
| Ar-C (3,5-positions) | - | - | 160 - 165 |
| -O-CH₂- | 4.0 - 4.5 | Triplet | 60 - 70 |
| -CH₂-COOH | 2.7 - 3.0 | Triplet | 30 - 40 |
| -OCH₃ | 3.7 - 3.9 | Singlet | 55 - 60 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, ether, and aromatic functionalities. docbrown.info
Expected IR Absorption Bands:
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹. docbrown.info This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene and methoxy groups are expected just below 3000 cm⁻¹.
C=O Stretch (Carbonyl): A strong, sharp absorption band is anticipated in the range of 1700-1725 cm⁻¹, which is characteristic of a carboxylic acid carbonyl group. docbrown.info
C-O-C Stretch (Ether): Asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage are expected to produce strong bands in the region of 1050-1250 cm⁻¹.
C-O Stretch (Carboxylic Acid): The C-O stretching vibration of the carboxylic acid will likely appear in the 1210-1320 cm⁻¹ region.
Interactive Data Table: Characteristic IR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Aromatic/Aliphatic | C-H Stretch | 2850 - 3100 | Medium |
| Carbonyl | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Ether | C-O-C Stretch | 1050 - 1250 | Strong |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. docbrown.info
Expected Fragmentation Pattern:
Molecular Ion Peak ([M]⁺): The molecular ion peak would be observed at an m/z value corresponding to the exact mass of C₁₁H₁₄O₅.
Loss of a Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), leading to a significant fragment ion.
Loss of a Propanoic Acid Side Chain: Cleavage of the ether bond could result in the loss of the entire propanoic acid side chain.
Fragments from the Aromatic Ring: Fragmentation of the dimethoxyphenoxy group would lead to characteristic ions, such as those resulting from the loss of methyl groups (-CH₃, 15 Da) or methoxy groups (-OCH₃, 31 Da).
McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids, which could lead to a neutral alkene fragment and a charged enol fragment.
Interactive Data Table: Predicted Major Mass Spectral Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragment Lost |
| 226 | [C₁₁H₁₄O₅]⁺ (Molecular Ion) | - |
| 181 | [C₁₁H₁₃O₃]⁺ | -COOH |
| 153 | [C₈H₉O₃]⁺ | -CH₂CH₂COOH |
| 138 | [C₇H₆O₃]⁺ | -CH₃, -CH₂CH₂COOH |
| 123 | [C₇H₇O₂]⁺ | -OCH₃, -CH₂CH₂COOH |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule.
For this compound, the primary chromophore is the dimethoxy-substituted benzene ring. The presence of the methoxy groups as auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.
Expected UV-Vis Absorption:
π → π* Transitions: The aromatic ring will exhibit strong absorptions due to π → π* transitions. These are typically observed in the region of 200-280 nm. The presence of two methoxy groups is expected to result in a λ_max around 270-280 nm. cnrs.fr
Interactive Data Table: Predicted UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λ_max (nm) | Solvent |
| Dimethoxy-substituted benzene | π → π* | 270 - 280 | Ethanol (B145695) or Methanol |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and concentration of this compound. A reversed-phase HPLC method is typically employed for compounds of this polarity. sielc.com
Typical HPLC Method Parameters:
Column: A C18 reversed-phase column is a common choice, offering good retention and separation of moderately polar compounds.
Mobile Phase: A mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (like acetonitrile (B52724) or methanol) is used. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure good resolution of all components. For mass spectrometry compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate are used. sielc.com
Detection: UV detection is the most common method for this compound, leveraging the strong UV absorbance of the aromatic ring. The detection wavelength is typically set at the λ_max of the compound, around 270-280 nm, to maximize sensitivity. cnrs.fr
Quantitative Analysis: The concentration of the compound is determined by comparing the peak area of the analyte in the sample to the peak areas of known concentration standards, creating a calibration curve. Purity is assessed by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Interactive Data Table: Example HPLC Method for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Impurity Analysis
Gas chromatography is a premier technique for the separation and quantification of volatile and semi-volatile impurities that may be present in a sample of this compound. These impurities could originate from starting materials, solvents used during synthesis, or byproducts of side reactions. The methodology typically involves headspace sampling (HS-GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification.
In a hypothetical scenario, a sample of this compound would be dissolved in a suitable high-boiling-point solvent, such as dimethyl sulfoxide (B87167) (DMSO), and sealed in a headspace vial. The vial is then heated to a specific temperature, allowing volatile impurities to partition into the gas phase (headspace). An aliquot of this headspace gas is then automatically injected into the GC system. The separation is achieved on a capillary column, often with a non-polar or mid-polar stationary phase, based on the boiling points and polarities of the analytes.
Potential Volatile Impurities and Typical GC Parameters:
| Potential Impurity | Potential Origin | Typical Boiling Point (°C) |
| Methanol | Reagent/Solvent | 64.7 |
| Acetone | Solvent | 56 |
| Toluene | Solvent | 110.6 |
| Dichloromethane | Solvent | 39.6 |
| 1,3,5-Trimethoxybenzene (B48636) | Starting Material/Side Product | 255 |
| GC Parameter | Typical Setting |
| Column | 30 m x 0.32 mm, 0.25 µm film (e.g., DB-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Headspace, Split |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) or 230 °C (MS Transfer Line) |
This table represents typical parameters for volatile impurity analysis and is not based on a specific study of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Identification
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile impurities, trace-level contaminants, and potential metabolites of this compound. Its high sensitivity and selectivity make it ideal for detecting compounds at parts-per-million (ppm) or parts-per-billion (ppb) levels. For metabolite identification, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, is often employed to determine elemental compositions.
A typical LC-MS method would involve reversed-phase chromatography, where the compound and its related substances are separated on a C18 column. The mobile phase would likely consist of a gradient mixture of water and acetonitrile or methanol, with a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency. frontiersin.org The eluent from the LC is directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which ionizes the analytes before they enter the mass analyzer.
Hypothetical LC-MS Parameters for Trace Analysis:
| LC Parameter | Typical Setting |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| MS Parameter | Typical Setting |
| Ion Source | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Scan Range (m/z) | 50 - 500 |
This table represents typical parameters for LC-MS analysis and is not based on a specific study of this compound.
For metabolite identification, tandem mass spectrometry (MS/MS) experiments would be performed. The parent ion of this compound (m/z 225.07 in negative mode) would be isolated and fragmented to produce a characteristic fragmentation pattern. Potential metabolic transformations, such as hydroxylation, demethylation, or glucuronidation, would result in specific mass shifts from the parent drug, which could be targeted in the analysis.
Crystallographic Studies for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. Such a study on this compound would provide unequivocal proof of its chemical structure, as well as insights into its conformation, intermolecular interactions (like hydrogen bonding), and crystal packing. This information is crucial for understanding its physical properties, such as melting point, solubility, and stability.
To perform this analysis, a high-quality single crystal of the compound must first be grown, typically through slow evaporation of a solvent or by cooling a saturated solution. This crystal is then mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Hypothetical Crystallographic Data Table:
| Parameter | Value |
| Empirical Formula | C11H14O5 |
| Formula Weight | 226.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å, β = X° |
| Volume | V ų |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | D g/cm³ |
| Hydrogen Bonding | Carboxylic acid dimer (R²₂(8) motif) |
This table is a hypothetical representation and is not based on an actual crystallographic study of this compound, as no such public data was found. The values for unit cell dimensions and density are placeholders.
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Energy Landscapes of 3-(3,5-Dimethoxyphenoxy)propanoic Acid
In contrast, a study on 3,5-bistrifluoromethylhydrocinnamic acid, another 3-phenylpropanoic acid derivative, revealed a gauche conformation of the propanoic acid side chain, which is less common for this class of compounds. mdpi.com Density Functional Theory (DFT) calculations suggested that strong electron-withdrawing groups on the phenyl ring can influence the population of gauche conformers. mdpi.com Given that the methoxy (B1213986) groups on this compound are electron-donating, it is plausible that the trans conformation of the propanoic acid side chain is the more stable one, similar to what is observed in many other 3-phenylpropanoic acids.
A comprehensive conformational analysis of this compound would involve systematic rotation of the key dihedral angles and calculation of the potential energy at each point. This would generate a potential energy surface, highlighting the global and local energy minima, which represent the most stable conformations.
Table 1: Comparison of Conformational Features in Related Phenylpropanoic Acids
| Feature | 3-(2,5-dimethoxyphenyl)propionic acid nih.gov | 3,5-bistrifluoromethylhydrocinnamic acid mdpi.com |
| Propanoic Acid Side Chain Conformation | trans | gauche |
| C-C-C-C Torsion Angle (θ₂) | -172.25(7)° | synclinal |
| Angle between Aromatic Ring and Propionic Acid Group | 78.56(2)° | Not reported |
This table is generated for illustrative purposes based on available data for related compounds.
Molecular Docking and Dynamics Simulations for Target Binding Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for identifying potential biological targets and for understanding the molecular basis of a ligand's activity. For this compound, docking studies could be employed to screen for its binding affinity against a panel of known drug targets.
The general process of molecular docking involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and a scoring function is used to estimate the binding affinity, often expressed as a binding energy value. For example, in studies of β-hydroxy-β-arylpropanoic acids, docking into the active site of cyclooxygenase-2 (COX-2) helped to identify potential anti-inflammatory agents. mdpi.com Similarly, docking studies on derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines revealed potential binding to GABA-A receptors. mdpi.com
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the binding process, taking into account the flexibility of both the ligand and the protein. This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
While no specific molecular docking studies for this compound have been published, its structural similarity to other arylpropanoic acids suggests that it could be investigated as a ligand for targets such as COX enzymes or peroxisome proliferator-activated receptors (PPARs). mdpi.comnih.gov
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) can provide valuable information about the reactivity, stability, and spectroscopic properties of this compound.
Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For instance, in a study of a chalcone (B49325) derivative with a dimethoxyphenyl group, the HOMO-LUMO energy gap was calculated to understand the charge transfer interactions within the molecule. scirp.org
Another important application is the calculation of the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other molecules, including biological targets.
Table 2: Illustrative Quantum Chemical Parameters for a Related Compound
| Parameter | Method | Calculated Value |
| HOMO Energy | B3LYP/6-311G | -0.21689 eV |
| LUMO Energy | B3LYP/6-311G | -0.08978 eV |
| HOMO-LUMO Gap | B3LYP/6-311G | 0.12711 eV |
Data is for 3-(3-chloro-4,5-dimethoxyphenyl)-1-(4,5-dimethoxy-2-methyl phenyl) prop-2-en-1-one and is provided for illustrative purposes. scirp.org
Pharmacophore Modeling and Virtual Screening for Analog Discovery
Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or the binding site of a target protein.
For this compound, a pharmacophore model could be developed based on its key structural features: the dimethoxyphenoxy group (hydrophobic and hydrogen bond acceptor features), the ether linkage (hydrogen bond acceptor), and the carboxylic acid group (hydrogen bond donor and acceptor, and negative ionizable feature).
Once a pharmacophore model is established, it can be used to search large chemical databases in a process called virtual screening. This allows for the rapid identification of other molecules that possess a similar arrangement of pharmacophoric features and are therefore likely to have similar biological activity. This approach has been successfully used to discover novel ligands for various targets, including PPARγ. nih.gov The goal is to find new chemical entities with potentially improved potency, selectivity, or pharmacokinetic properties.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The effectiveness of a drug is not only determined by its interaction with the target but also by its ADME properties. In silico methods are widely used to predict these properties early in the drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities.
For this compound, various ADME parameters can be predicted using computational models. A key initial assessment is the evaluation of Lipinski's "rule of five," which predicts oral bioavailability based on molecular properties. The rule states that orally active drugs generally have:
A molecular weight of less than 500 Daltons.
An octanol-water partition coefficient (logP) of less than 5.
Fewer than 5 hydrogen bond donors.
Fewer than 10 hydrogen bond acceptors.
Other important ADME properties that can be predicted include aqueous solubility, plasma protein binding, blood-brain barrier penetration, and susceptibility to metabolism by cytochrome P450 enzymes. Numerous software programs and web-based tools are available for these predictions. For example, the bioavailability of β-hydroxy-β-arylpropanoic acids was assessed using ADME predictions, including compliance with Lipinski's rule-of-five. mdpi.com
Table 3: Predicted Physicochemical Properties of this compound Relevant to ADME
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| LogP (estimated) | 1.5 - 2.0 |
These values are calculated based on the chemical structure and are within the ranges defined by Lipinski's rule of five, suggesting a potential for good oral bioavailability.
Future Research Directions and Therapeutic Implications
Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity
The foundation of developing a new therapeutic agent often begins with optimizing the lead compound. For 3-(3,5-Dimethoxyphenoxy)propanoic acid, future research will logically focus on the rational design and synthesis of novel derivatives to enhance biological potency and target selectivity. Medicinal chemists can draw inspiration from extensive work on structurally related aryl propionic acids. orientjchem.org
Strategies for creating new analogs could include:
Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a prime site for modification. Converting it into various amides, esters, or hydrazones can alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which may lead to enhanced activity and reduced side effects. orientjchem.orgresearchgate.net For instance, studies on other propanoic acid derivatives have shown that such modifications can yield compounds with significant anti-inflammatory or anticancer activities. orientjchem.orgresearchgate.net
Alterations to the Phenoxy Ring: The 3,5-dimethoxy substitution pattern on the phenyl ring is a key feature. Future synthesis could explore the impact of altering these methoxy (B1213986) groups—for example, by changing their position or replacing them with other functionalities (e.g., hydroxyl, halogen, or alkyl groups)—to probe structure-activity relationships (SAR).
Introduction of Heterocyclic Moieties: Incorporating heterocyclic rings, such as triazoles, oxadiazoles, or thiazoles, is a well-established strategy in medicinal chemistry to enhance biological activity. nih.govmdpi.com Research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has demonstrated that the addition of heterocyclic substituents can produce potent antimicrobial agents. nih.gov
A systematic approach to synthesis, as demonstrated in the development of other novel propanoic acids, would be crucial. nih.govbeilstein-journals.orgmdpi.com This involves multi-step reaction schemes, potentially starting from readily available precursors like 3,5-dimethoxyphenol (B141022), and employing modern synthetic methodologies to create a library of diverse analogs for biological screening. chemimpex.comnih.govresearchgate.net
Table 1: Potential Synthetic Modifications and Their Rationale
| Modification Site | Synthetic Strategy | Potential Outcome | Analogous Research Example |
|---|---|---|---|
| Propanoic Acid Tail | Amidation, Esterification, Hydrazide formation | Improved lipophilicity, altered metabolic stability, enhanced target binding | Synthesis of β-phenylalanine derivatives to produce hydrazides and heterocyclic analogues. mdpi.com |
| Phenyl Ring | Substitution of methoxy groups (e.g., with halogens, hydroxyls) | Modified electronic properties, enhanced potency and selectivity | Investigation of β-hydroxylated Dhp in cyclic enkephalin analogues to probe SAR. researchgate.net |
| Overall Scaffold | Introduction of heterocyclic rings (triazoles, oxadiazoles) | Increased biological activity spectrum (e.g., antimicrobial, anticancer) | Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives with heterocyclic substituents. nih.gov |
Investigation of Combination Therapies with Existing Agents
For complex diseases like cancer, combination therapy has become the standard of care, as it can improve efficacy, overcome drug resistance, and reduce toxicity. nih.govfrontiersin.orgnih.gov Should derivatives of this compound demonstrate promising activity, a critical next step would be to investigate their potential in combination with established therapeutic agents.
The rationale for combination therapy includes:
Synergistic or Additive Effects: Combining agents with different mechanisms of action can lead to a therapeutic effect greater than the sum of their individual effects. numberanalytics.com
Overcoming Resistance: Combination regimens can target multiple survival pathways in cancer cells, reducing the likelihood of adaptive resistance developing. nih.govnih.gov
Dose Reduction: Achieving efficacy with lower doses of each drug can minimize adverse side effects. nih.gov
Future research could explore combinations with standard chemotherapeutics (e.g., cisplatin), targeted therapies, or immunotherapies. numberanalytics.comusp.br For example, if an analog shows antiproliferative effects, studies could assess its ability to enhance the cytotoxicity of drugs like doxorubicin (B1662922) in resistant cancer cell lines, a strategy that has been explored for other novel compounds. mdpi.com
Table 2: Hypothetical Combination Therapy Strategies
| Potential Therapeutic Area | Existing Agent | Rationale for Combination | Key Endpoint for Investigation |
|---|---|---|---|
| Cancer | Cisplatin or Paclitaxel | To achieve synergistic cell killing and potentially reverse chemoresistance. | Enhanced antiproliferative and apoptotic effects in cancer cell lines. nih.gov |
| Cancer | Immune Checkpoint Inhibitors (e.g., anti-PD-1) | To modulate the tumor microenvironment and enhance the anti-tumor immune response. | Increased T cell activation and improved tumor control in vivo. usp.br |
| Inflammatory Disease | NSAIDs (e.g., Ibuprofen) | To target multiple inflammatory pathways for a more potent anti-inflammatory effect. | Reduction of inflammatory markers in cellular and animal models. |
Development of Formulation Strategies for Improved Bioavailability
A significant hurdle for many promising phenolic compounds is their poor bioavailability, often due to low water solubility, rapid metabolism, or limited membrane permeability. researchgate.netnih.govmdpi.com Phenolic compounds can be sensitive to heat, light, and pH, which affects their stability. researchgate.net To translate any in vitro activity of this compound or its analogs into in vivo efficacy, developing advanced formulation strategies will be essential.
Several modern techniques could be explored:
Nanoparticle-Based Systems: Encapsulating the compound in nanocarriers like liposomes or solid lipid nanoparticles (SLNs) can protect it from degradation, improve solubility, and facilitate targeted delivery. mdpi.com For instance, SLNs have been used to increase the brain concentration of resveratrol, another polyphenol. mdpi.com Poly (lactic-co-glycolic acid) (PLGA) is another biocompatible and biodegradable polymer extensively used for nanoparticle formulation. mdpi.com
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract. nih.gov This approach can keep a hydrophobic drug in a dissolved state, bypassing the slow dissolution step that often limits absorption. nih.gov
Solid Dispersions: Creating amorphous solid dispersions of the drug in an inert carrier matrix, using techniques like spray drying or freeze-drying, can significantly enhance dissolution rates. mdpi.comnih.gov
Complexation: The use of molecules like cyclodextrins to form inclusion complexes can improve the solubility and stability of guest drug molecules. nih.gov
Table 3: Formulation Strategies to Enhance Bioavailability
| Formulation Strategy | Mechanism of Action | Primary Advantage(s) | Reference Example |
|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Encapsulation in a lipid core. | Improved stability, controlled release, potential for targeted delivery. | Used to enhance brain targeting of resveratrol. mdpi.com |
| Liposomes | Encapsulation within spherical phospholipid vesicles. | Biocompatibility, ability to carry both hydrophilic and lipophilic drugs. mdpi.commdpi.com | Used to improve oral bioavailability of breviscapine. mdpi.com |
| Self-Emulsifying Systems (SEDDS) | Spontaneous formation of an emulsion in the GI tract, keeping the drug dissolved. | Avoids slow dissolution process for hydrophobic drugs. nih.gov | General strategy for poorly absorbed drugs. nih.gov |
| Amorphous Solid Dispersions | Dispersion of the drug in a carrier matrix to prevent crystallization. | Enhanced dissolution rate and solubility. | Formulations created using spray drying or melt extrusion. nih.gov |
Exploration of New Therapeutic Applications for this compound and its Analogs
The structural features of this compound suggest several potential therapeutic applications worth exploring. The dimethoxyphenol moiety is found in compounds with known biological activities, and the propanoic acid side chain is a common feature in many pharmaceuticals. chemimpex.comorientjchem.org
Potential areas for investigation include:
Anti-inflammatory and Analgesic Effects: Aryl propionic acids are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org Therefore, it is plausible that derivatives of this scaffold could exhibit inhibitory activity against enzymes like cyclooxygenases (COX). nih.govtandfonline.com
Anticancer Activity: The 3,5-dimethoxyphenol core is a precursor for molecules with therapeutic potential. chemimpex.com Furthermore, related propanoic acid derivatives have been synthesized and tested as anticancer agents, suggesting this could be a fruitful avenue of research. orientjchem.org
Antimicrobial Properties: Research has shown that modifying amino acid scaffolds with phenolic moieties can lead to potent antimicrobial agents active against multidrug-resistant bacteria and fungi. nih.gov Similarly, some furan-containing propanoic acid derivatives have demonstrated activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.com
Neuroprotective Effects: Certain methoxyphenol derivatives have been investigated as inhibitors of myeloperoxidase, an enzyme implicated in oxidative stress and cardiovascular disease. nih.gov Given the role of oxidative stress in neurodegenerative diseases, this suggests a potential application in this area.
Translational Research and Preclinical Development Considerations
Once promising lead candidates are identified through synthesis and initial screening, they must undergo a rigorous preclinical development process before they can be considered for human trials. primescholars.comnih.gov This translational phase bridges the gap between laboratory discovery and clinical application. nih.govdndi.orgresearchgate.net
Key stages of preclinical development would include:
Pharmacology and Efficacy Studies: Initial in vivo studies in relevant animal models are necessary to demonstrate that a drug candidate has the desired therapeutic effect. nih.gov
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) of the compound must be thoroughly characterized. nih.gov Studies on related antioxidants have used rat models to identify key metabolites, which can also serve as biomarkers of exposure. nih.gov
Toxicology Studies: A comprehensive assessment of a compound's safety profile is required to determine any potential toxicity before it can be administered to humans. primescholars.comnih.gov
Chemistry, Manufacturing, and Control (CMC): This involves developing scalable synthesis procedures and establishing the physical and chemical properties of the active pharmaceutical ingredient (API) to ensure it can be manufactured consistently and formulated into a stable drug product. primescholars.comnih.gov
Molecular docking and computational modeling can be valuable tools throughout this process, helping to predict how a compound might interact with its biological target and informing the rational design of better derivatives. researchgate.net
Table 4: Stages of Preclinical Development
| Stage | Objective | Key Activities | Example |
|---|---|---|---|
| Lead Candidate Selection | Identify the most promising compound(s) for further development. | In vitro screening, preliminary pharmacology, experimental toxicology. nih.gov | Screening derivatives for cytotoxicity against a cancer cell line like A549. mdpi.com |
| Pharmacology/Efficacy | Demonstrate therapeutic effect in a living system. | Testing in animal models of the target disease (e.g., cancer, inflammation). | Evaluating anti-inflammatory activity in a rat paw edema model. researchgate.net |
| Pharmacokinetics (ADME) | Understand how the body processes the drug. | Studies of absorption, distribution, metabolism, and excretion in animal models. | Identifying urinary metabolites in rats to find biomarkers. nih.gov |
| Toxicology | Assess the safety of the drug candidate. | Single-dose and repeated-dose toxicity studies in at least two animal species. | Required for filing an Investigational New Drug (IND) application. nih.gov |
| CMC Development | Ensure the drug can be manufactured reliably and formulated. | Process scale-up, formulation development, stability testing. primescholars.com | Developing a stable formulation with adequate bioavailability for clinical trials. researchgate.net |
Q & A
Basic: What are the optimal synthetic routes for 3-(3,5-Dimethoxyphenyl)propanoic acid in laboratory settings?
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or esterification of 3,5-dimethoxyphenol with propionic acid derivatives. For example, coupling 3,5-dimethoxyphenol with β-propiolactone under acidic conditions yields the target compound. Alternative routes may employ catalytic hydrogenation of unsaturated precursors (e.g., 3-(3,5-dimethoxyphenyl)propenoic acid). Reaction progress can be monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization using ethanol/water mixtures .
Advanced: How can advanced spectroscopic techniques resolve structural ambiguities in substituted phenylpropanoic acids?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for assigning substituent positions. For 3-(3,5-Dimethoxyphenyl)propanoic acid, the symmetry of the 3,5-dimethoxy groups produces distinct splitting patterns in aromatic proton signals (e.g., a singlet at δ 6.3–6.5 ppm). X-ray crystallography further confirms stereochemistry, as demonstrated in studies of analogous compounds like 2-(2,6-dimethoxyphenoxy)-3-hydroxypropanoic acid .
Basic: What physicochemical properties (e.g., pKa, solubility) are critical for experimental design?
Methodological Answer:
The pKa of 3-(3,5-Dimethoxyphenyl)propanoic acid is approximately 4.6, similar to meta-substituted phenylpropanoic acids, due to electron-withdrawing methoxy groups enhancing acidity . Solubility in polar solvents (e.g., methanol, DMSO) is higher than in nonpolar solvents. Aqueous solubility is pH-dependent, increasing under alkaline conditions. These properties guide buffer selection for in vitro assays (e.g., phosphate buffer at pH 7.4) .
Advanced: What role does this compound play in drug development as a pharmacophore or intermediate?
Methodological Answer:
The compound serves as a precursor for bioactive molecules, such as enzyme inhibitors or receptor agonists. For example, derivatives with amino or hydroxyl substitutions (e.g., 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid) exhibit potential in targeting neurodegenerative pathways. Structure-activity relationship (SAR) studies optimize substituent positions to enhance binding affinity, as seen in analogues tested for antioxidant activity .
Advanced: How can researchers quantify trace levels of this compound in biological matrices?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal. A validated method might use deuterated internal standards (e.g., D-3-(3,5-Dimethoxyphenyl)propanoic acid) to correct for matrix effects. Chromatographic separation on a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water achieves limits of detection (LOD) < 1 ng/mL .
Basic: What stability considerations are essential during storage and handling?
Methodological Answer:
The compound is hygroscopic and light-sensitive. Storage recommendations include airtight containers under inert gas (argon or nitrogen) at −20°C. Degradation products (e.g., demethylated derivatives) can form under humid conditions, necessitating regular purity checks via HPLC. Avoid exposure to strong oxidizers or bases to prevent decomposition .
Advanced: Can urinary metabolites of this compound serve as biomarkers for specific biological pathways?
Methodological Answer:
Analogous compounds, such as 3-(3,5-dihydroxyphenyl)-propanoic acid (DHPPA), are validated biomarkers for whole-grain intake. For 3-(3,5-Dimethoxyphenyl)propanoic acid, stable isotope-labeled tracer studies in animal models could identify phase II metabolites (e.g., glucuronides) excreted in urine. Metabolomic profiling via high-resolution MS (HRMS) enables pathway mapping .
Advanced: How do electronic effects of substituents influence the compound’s reactivity in catalytic reactions?
Methodological Answer:
The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but deactivate the propanoic acid moiety toward nucleophilic attack. Density Functional Theory (DFT) calculations predict regioselectivity in Pd-catalyzed cross-coupling reactions, where para-substitution to the methoxy groups is favored. Experimental validation via kinetic studies (e.g., monitoring Suzuki-Miyaura coupling yields) confirms computational models .
Advanced: What strategies mitigate contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from assay variability (e.g., cell line specificity or solvent effects). A meta-analysis approach standardizes data by normalizing to positive controls (e.g., ascorbic acid for antioxidant assays). Orthogonal assays (e.g., DPPH radical scavenging and FRAP) validate activity trends. Reporting IC values with 95% confidence intervals enhances reproducibility .
Advanced: How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 or PPARγ) identifies binding poses. QSAR models trained on analogues prioritize substituents for synthesis. Free energy perturbation (FEP) calculations refine binding affinity predictions. Validation via surface plasmon resonance (SPR) measures experimental K values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
